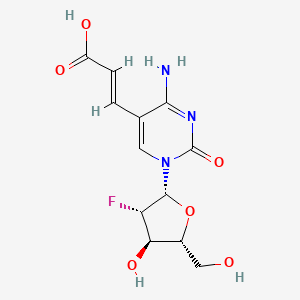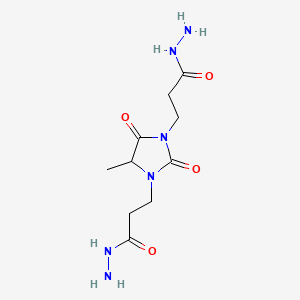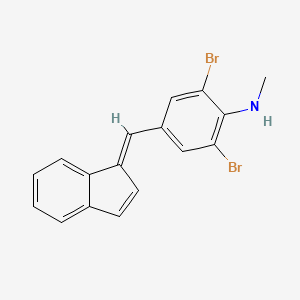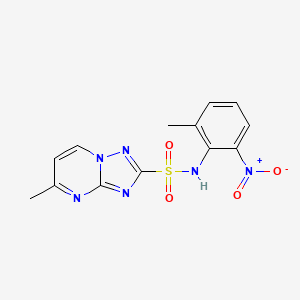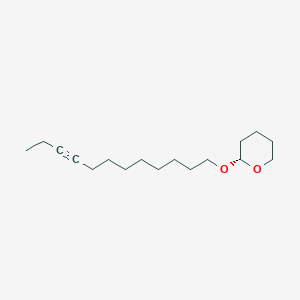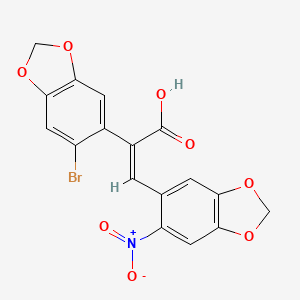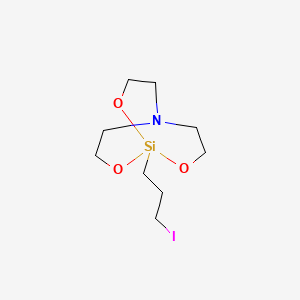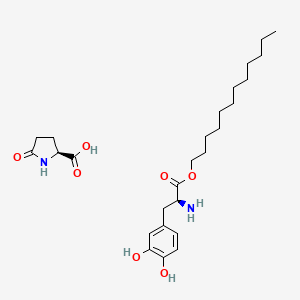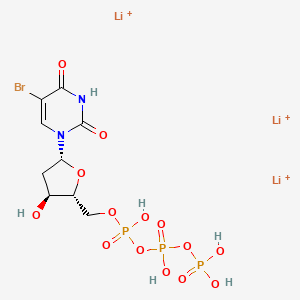
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt is a complex organic compound with the molecular formula C27H39Br3Li3N6O42P9. It is a derivative of uridine triphosphate, modified with a bromine atom and deoxy substitution, and stabilized as a trilithium salt. This compound is significant in various biochemical and pharmaceutical research applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt typically involves multiple steps:
Deoxygenation: Removal of the hydroxyl group at the 2’-position to form 2’-deoxyuridine.
Triphosphorylation: Addition of a triphosphate group to the 5’-position.
Lithium Salt Formation: Stabilization of the compound as a trilithium salt.
These reactions require specific reagents and conditions, such as bromine for bromination, reducing agents for deoxygenation, and phosphorylating agents for triphosphorylation .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with higher oxidation states, while substitution reactions can produce various substituted uridine analogs .
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Employed in studies of DNA and RNA synthesis, as well as cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Additionally, it may influence cell signaling pathways by modulating the activity of kinases and other signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
Uridine triphosphate: A precursor molecule without the bromine and deoxy modifications.
5-Bromo-2’-deoxyuridine: A similar compound lacking the triphosphate group.
Cytidine triphosphate: Another nucleotide with similar triphosphate structure but different base.
Uniqueness
Propiedades
Número CAS |
93882-10-1 |
|---|---|
Fórmula molecular |
C9H14BrLi3N2O14P3+3 |
Peso molecular |
567.9 g/mol |
Nombre IUPAC |
trilithium;[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O14P3.3Li/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/t5-,6+,7+;;;/m0.../s1 |
Clave InChI |
GZHUUUQVMLYZLU-PWDLANNDSA-N |
SMILES isomérico |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


